molecular formula C14H10Cl2N2O3 B5602456 N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5602456
M. Wt: 325.1 g/mol
InChI Key: VDHSMROMQLXFNC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is an organic compound characterized by the presence of dichlorophenyl, methyl, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 2,4-dichlorophenyl-3-methylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final amide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its bioactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSMROMQLXFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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